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Compound of Interest

3-Chloro-5-cyclopropyl-2-
Compound Name:
methoxypyridine

Cat. No.: B13932806

Get Quote

\ J

CAS: 2245949-65-7 | Formula: C

H

CINO | M.W.: 183.63 g/mol [1]

Executive Summary

3-Chloro-5-cyclopropyl-2-methoxypyridine represents a high-value "privileged structure” in
modern medicinal chemistry. Its utility stems from the strategic placement of three distinct
functionalities on the pyridine core:[1][2]

* 2-Methoxy Group: Acts as a hydrogen bond acceptor and modulates the electron density of
the pyridine ring, often mimicking the adenosine ring in kinase ATP-binding pockets.

¢ 3-Chloro Substituent: Provides a steric handle that forces orthogonal conformation in biaryl
systems (atropisomerism control) and serves as a weak electron-withdrawing group to tune
pKa.
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» 5-Cyclopropyl Moiety: A metabolically stable bioisostere for isopropy! or ethyl groups. It
increases lipophilicity and rigidity without the metabolic liability of benzylic oxidation common
in alkyl chains.

This guide outlines the validated synthetic routes, handling protocols, and analytical signatures
required to utilize this building block effectively.

Chemical Profile & Physicochemical Properties[3][4]
[51[6]

The compound is an electron-rich pyridine derivative.[1] The presence of the cyclopropyl group
significantly alters the solubility profile compared to its alkyl analogs.

Property Value | Description

White to off-white crystalline solid or low-melting

Appearance solid

Boiling Point (Predicted) 265°C + 35°C at 760 mmHg
Density 1.2+0.1 g/cm3

LogP (Predicted) ~2.8 (Lipophilic)

~2.5 (Pyridine nitrogen is less basic due to 3-Cl

Ka (Conjugate Acid
pKa ( Jug ) EWG)

Soluble in DCM, EtOAc, MeOH, DMSO; Low

Solubilit
Y water solubility

2-8°C, Inert atmosphere (Argon/Nitrogen
Storage
recommended)

Retrosynthetic Analysis & Strategic Disconnections

To synthesize this core efficiently, one must navigate the regioselectivity of the pyridine ring.
The most robust approach relies on the differential reactivity of halogens at the C2, C3, and C5
positions.
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Logic Flow

o Disconnection 1 (C5-C): The cyclopropyl group is best installed via transition-metal catalysis
(Suzuki-Miyaura) late in the sequence to avoid side reactions during nucleophilic
substitutions.

e Disconnection 2 (C2-O): The 2-methoxy group is installed via S

Ar.[1] In a poly-halogenated pyridine, the C2 position is most activated toward nucleophilic
attack due to the inductive effect of the ring nitrogen.

Regioselective S_NAr Suzuki Coupling
Starting Material: _ : Intermediate A: _ : Target:
5-Bromo-2,3- < (C O Bond Formatlon) 5-Bromo-3-chloro- |- (C C Bond Formatlon) 3-Chloro-5-cyclopropyl-
dichloropyridine 2-methoxypyridine 2-methoxypyridine

Figure 1: Retrosynthetic Strategy for CAS 2245949-65-7

Click to download full resolution via product page

Figure 1: Strategic disconnection relies on the higher reactivity of C2-Cl over C3-Cl for
nucleophilic substitution, preserving the C5-Br for subsequent cross-coupling.

Validated Synthetic Protocols
Step 1: Regioselective Methoxylation (S Ar)

Obijective: Selective displacement of the C2-Chlorine in 5-Bromo-2,3-dichloropyridine.

e Reagents: 5-Bromo-2,3-dichloropyridine (1.0 eq), Sodium Methoxide (1.1 eq), Methanol
(anhydrous).

» Mechanism: Meisenheimer complex formation at C2. The C3-ClI provides steric hindrance
but also inductive activation. C2 is kinetically favored over C3.[1]

Protocol:

¢ Dissolve 5-Bromo-2,3-dichloropyridine in anhydrous MeOH (0.5 M concentration) under N
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e Cool to 0°C. Add NaOMe (25% wt in MeOH) dropwise over 30 minutes.

¢ Allow to warm to room temperature and stir for 4-6 hours. Monitor by LCMS (Target Mass:
223/225 for Br/Cl pattern).

e Quench: Pour into ice water. The product often precipitates.[2] If not, extract with EtOAc.

 Purification: Recrystallization from heptane/EtOAc or silica flash chromatography (0-10%
EtOAc in Hexanes).

 Yield Expectation: 85-92%.

Step 2: Suzuki-Miyaura Cyclopropylation

Objective: Installation of the cyclopropyl ring at C5 using the bromine handle.[1]
» Reagents: Intermediate A (1.0 eq), Cyclopropylboronic acid (1.5 eq), Pd(dppf)CI

-DCM (0.05 eq), K
PO
(3.0 eq).

e Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1).

Protocol:

Charge a reaction vessel with Intermediate A, Cyclopropylboronic acid, and K

PO

Add degassed solvent mixture.

Add Pd catalyst under Argon flow.

Heat to 90-100°C for 12-16 hours.
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o Workup: Filter through Celite to remove Pd. Dilute with water and extract with EtOAc.[3]

« Purification: Silica gel chromatography. Note that cyclopropyl derivatives can be difficult to
separate from de-brominated byproducts (protodehalogenation), so high-efficiency columns
are recommended.

Step 1: S_NAr Reaction
Start: 5-Br-2,3-dichloro-py
Reagent: NaOMe/MeOH
Temp: 0°C -> RT

QC Check: LCMS
Confirm C2 substitution
(Mass ~223)

dSsS

4 )
Step 2: Suzuki Coupling
Reagent: Cyclopropylboronic acid
Cat: Pd(dppf)CI2
Base: K3PO4
Temp: 95°C

Final Product

3-Chloro-5-cyclopropyl-2-methoxypyridine
Purity >98%

Figure 2: Forward Synthetic Workflow

Click to download full resolution via product page
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Figure 2: Step-wise synthetic workflow with critical QC checkpoints.

Analytical Characterization (Predicted)

Verification of the final structure requires confirming the loss of the bromine atom and the

integrity of the cyclopropyl ring.

Nucleus Signal Multiplicity Integration Assignment
Doublet (d, H6 (Deshielded
H NMR ~8.05 ppm 3~2H2) 1H by N)
~7.35 ppm Doublet (d, 1H H4 (Aromatic)
J~2Hz)
~3.98 ppm Singlet (s) 3H -OCH
~1.85 ppm Multiplet (m) 1H Cyclopropyl CH
~0.95 ppm Multiplet (m) 2H Cyclopropyl CH
~0.65 ppm Multiplet (m) 2H Cyclopropyl CH
C NMR ~160 ppm - - C2 (C-OMe)
~145 ppm - - C6
~135 ppm - - c4
~118 ppm - - C3 (C-CI)

Note: The coupling constant (J) between H4 and H6 is typically small (~2.0 Hz) due to meta-

positioning.

Medicinal Chemistry Applications
Bioisosterism & Metabolic Stability

The 5-cyclopropyl group is a critical design element. In many kinase inhibitors, a 5-isopropyl

group would be susceptible to CYP450-mediated hydroxylation at the tertiary carbon. The
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cyclopropyl group resists this oxidation due to the high bond dissociation energy of the C-H
bonds in the strained ring (approx. 106 kcal/mol vs 96 kcal/mol for isopropyl).

SAR Implications[1]

o Kinase Selectivity: The 3-chloro group often fills small hydrophobic pockets (gatekeeper
residues) in the ATP binding site, improving selectivity over kinases with larger residues at
that position.

o Vector Orientation: The 2-methoxy group directs the lone pairs of the pyridine nitrogen, often
critical for hinge-binding interactions in the kinase backbone.

Safety & Handling

e Hazards: Like many pyridine derivatives, this compound should be treated as an irritant.
o H315: Causes skin irritation.[4]
o H319: Causes serious eye irritation.[4]
o H335: May cause respiratory irritation.[4]

e Handling: Use within a fume hood. Avoid dust formation.

o Waste: Dispose of as halogenated organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. 3-Chloro-5-cyclopropyl-2-methoxypyridine | Benchchem [benchchem.com]
e 2. pdf.benchchem.com [pdf.benchchem.com]
e 3.rsc.org [rsc.org]

e 4. 2-Chloro-5-methoxypyridine | C6H6CINO | CID 15169000 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 5. chemscene.com [chemscene.com]

» To cite this document: BenchChem. [Technical Whitepaper: 3-Chloro-5-cyclopropyl-2-
methoxypyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13932806/docs#technical-whitepaper-3-chloro-5-
cyclopropyl-2-methoxypyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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